6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one
Beschreibung
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one is a complex heterocyclic compound. This compound is notable for its intricate structure, which includes multiple fused rings and various functional groups. It is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Eigenschaften
Molekularformel |
C23H14N4O2S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one |
InChI |
InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3 |
InChI-Schlüssel |
IMJBJYKRURPSCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves several steps, typically starting with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with isocyanates, followed by subsequent reactions to form the oxazine and pyridine rings . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid to form oxazinoquinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the substituents present.
Wissenschaftliche Forschungsanwendungen
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in treating various diseases.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one include other thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These compounds share similar core structures but differ in their substituents and functional groups. The uniqueness of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4’‘,5’‘:4’,5’]thieno[3’,2’:5,6]pyrido[3,2-c]cinnolin-11-one lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
